molecular formula C7H13NO3 B1425213 Methyl 1,4-oxazepane-2-carboxylate CAS No. 1141669-57-9

Methyl 1,4-oxazepane-2-carboxylate

Cat. No. B1425213
M. Wt: 159.18 g/mol
InChI Key: NXIGDQYWERITIA-UHFFFAOYSA-N
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Description

“Methyl 1,4-oxazepane-2-carboxylate” is a heterocyclic organic compound that contains an oxazepane ring. It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs, which include “Methyl 1,4-oxazepane-2-carboxylate”, has seen significant advancements. These compounds are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylate is a lipase-catalyzed regioselective lactamization of amino diester .


Molecular Structure Analysis

The molecular formula of “Methyl 1,4-oxazepane-2-carboxylate” is C7H13NO3 . Its molecular weight is 159.18 g/mol .


Physical And Chemical Properties Analysis

“Methyl 1,4-oxazepane-2-carboxylate” has a molecular weight of 159.18 g/mol . It’s used in laboratory chemicals and the manufacture of chemical compounds .

Scientific Research Applications

1. Synthesis Techniques and Chemical Transformations

  • Methyl 1,4-oxazepane-2-carboxylate is used in various synthesis techniques. For instance, it has been employed in the lipase-catalyzed regioselective lactamization, a key step in synthesizing N-Boc (2R)-1,4-oxazepane-2-carboxylic acid (Aurell et al., 2014).

2. Crystal Structure Analysis

  • The compound is also significant in crystal structure analysis. Studies on related benzo[4,5]imidazo[2,1-c][1,4]oxazepine-4-carboxylates revealed insights into the conformation of the seven-membered oxazepane rings (Govindaraj et al., 2014).

3. Structural Reassignments and Natural Product Synthesis

  • In natural product synthesis, Methyl 1,4-oxazepane-2-carboxylate derivatives have been used in structural reassignments, like identifying the incorrect structure of natural products (Ruysbergh et al., 2017).

4. Preparation of Chiral Compounds

  • The compound is utilized in preparing novel chiral compounds. This includes the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine (Králová et al., 2020).

5. Development of Heterocyclic Hybrids

  • Methyl 1,4-oxazepane-2-carboxylate is instrumental in creating benzimidazole-tethered oxazepine heterocyclic hybrids. These hybrids have potential applications in various fields, including pharmacology (Almansour et al., 2016).

Safety And Hazards

“Methyl 1,4-oxazepane-2-carboxylate” is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . It’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 1,4-oxazepane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6-5-8-3-2-4-11-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIGDQYWERITIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198201
Record name 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,4-oxazepane-2-carboxylate

CAS RN

1141669-57-9
Record name 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141669-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Oxazepine-2-carboxylic acid, hexahydro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,4-oxazepane-2-carboxylate
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Reactant of Route 5
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Reactant of Route 6
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